molecular formula C7H16Cl2N2O2 B6178497 rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride, trans CAS No. 2567489-36-3

rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride, trans

Cat. No. B6178497
CAS RN: 2567489-36-3
M. Wt: 231.1
InChI Key:
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Description

Rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride, trans (rac-MPCD) is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of piperazine and is composed of a methyl group and two carboxylate groups, with a dihydrochloride trans form. It is used in a variety of studies related to biochemistry and physiology, and is also known to be used as a substrate in enzyme-catalyzed reactions.

Mechanism of Action

Rac-MPCD is known to act as a substrate for enzymes involved in the metabolism of drugs and other compounds. It is also known to interact with receptors in the body, which can lead to changes in the body's physiology and biochemical processes.
Biochemical and Physiological Effects
Rac-MPCD is known to have a variety of biochemical and physiological effects. It has been found to be involved in the metabolism of drugs, as well as in the regulation of cell growth and differentiation. It is also known to be involved in the regulation of neurotransmitter release and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Rac-MPCD has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to obtain. It is also stable and can be stored for a long period of time. Additionally, it is a relatively small molecule and can be easily manipulated in laboratory experiments. However, rac-MPCD has some limitations. It is not soluble in water and must be dissolved in organic solvents, which can be hazardous and difficult to work with. Additionally, it is not very stable and can break down over time.

Future Directions

There are several potential future directions for research involving rac-MPCD. One potential direction is to further investigate its role in drug metabolism and drug-receptor interactions. Additionally, further research could be conducted to explore its role in the regulation of cell growth and differentiation, as well as its role in the regulation of neurotransmitter release and gene expression. Furthermore, additional research could be conducted to explore its potential applications in drug design and drug delivery. Finally, further research could be conducted to explore its potential for use as a substrate in enzyme-catalyzed reactions.

Synthesis Methods

Rac-MPCD can be synthesized through a two-step process. The first step involves the reaction of piperazine with 1,2-dichloroethane, which results in the formation of the dihydrochloride trans form of rac-MPCD. The second step involves the reaction of the dihydrochloride trans form with a methyl group, which yields the desired rac-MPCD.

Scientific Research Applications

Rac-MPCD is primarily used in scientific research and laboratory experiments. It is used in a variety of studies related to biochemistry and physiology, and is also known to be used as a substrate in enzyme-catalyzed reactions. It is also used in the study of drug metabolism and drug-receptor interactions, as well as in the study of the structure and function of proteins and other macromolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride, trans involves the reaction of 2,5-dimethylpiperazine with methyl chloroformate followed by reduction with sodium borohydride. The resulting product is then reacted with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "2,5-dimethylpiperazine", "methyl chloroformate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,5-dimethylpiperazine is reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the corresponding methyl ester.", "Step 2: The methyl ester is then reduced with sodium borohydride in the presence of a solvent such as ethanol to yield the corresponding alcohol.", "Step 3: The alcohol is then reacted with hydrochloric acid to yield the dihydrochloride salt of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate, trans." ] }

CAS RN

2567489-36-3

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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